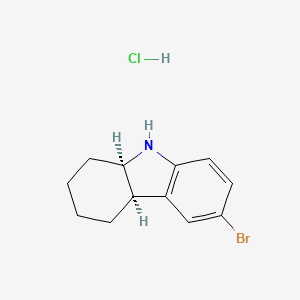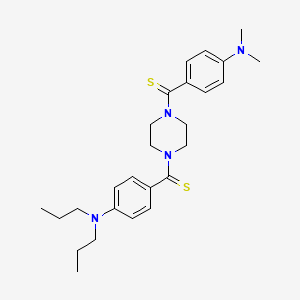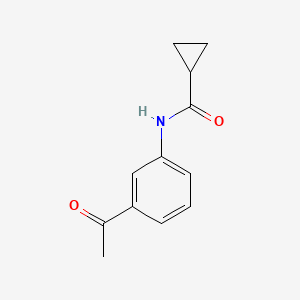
N-(3-acetylphenyl)cyclopropanecarboxamide
Overview
Description
N-(3-acetylphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Spectral Characterization The crystal structure and spectral characterization of N-(3-acetylphenyl)cyclopropanecarboxamide derivatives and similar compounds have been extensively studied. For instance, N-(4-acetylphenyl)quinoline-3-carboxamide exhibited a crystal structure in the monoclinic system with P21/c space group, and its molecular characteristics were analyzed using techniques like FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy. The crystal packing was primarily controlled by hydrogen bond interactions, and the compound's molecular geometry optimizations were conducted using DFT methods, showcasing its potential in various applications (Polo-Cuadrado et al., 2021). Similarly, N-((4-acetylphenyl)carbamothioyl)pivalamide's structure was determined through spectroscopic characterization and single crystal assays. Systematic studies revealed its molecular characteristics and potential in inhibiting various enzymes, indicating its multifaceted applications in scientific research (Saeed et al., 2022).
Molecular Conformation and Stability The conformational preferences of this compound derivatives have been theoretically examined. Studies on similar compounds, like the N-acetyl-N'-methylamide derivative of (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, utilized ab initio HF and DFT methods, providing insights into the conformational impact and stability of such molecules (Casanovas et al., 2003). Furthermore, the quantum mechanical analysis of 1-amino-2,2-diphenylcyclopropanecarboxylic acid revealed minimum energy conformations and the compound's tendency to promote specific molecular conformations, aiding in understanding its structural stability and potential functional applications (Casanovas et al., 2006).
Chemical Reactivity and Biological Evaluation In the realm of biological evaluation, the synthesized derivatives of this compound and similar compounds have shown significant activity. For instance, studies on the metabolism and hemoglobin adduct formation of acrylamide in humans provided valuable insights into the metabolic pathways and potential therapeutic or toxicological implications of such compounds (Fennell et al., 2005). Moreover, the synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol highlighted the potential medical applications and the significance of understanding the chemical reactivity of such compounds (Lant et al., 2000; Lant et al., 2001).
Properties
IUPAC Name |
N-(3-acetylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-3-2-4-11(7-10)13-12(15)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORAACNFGHERHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
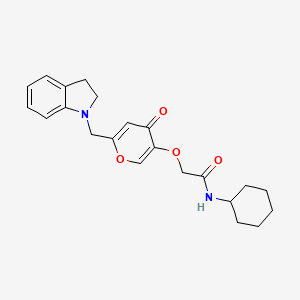
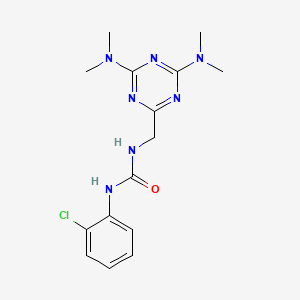
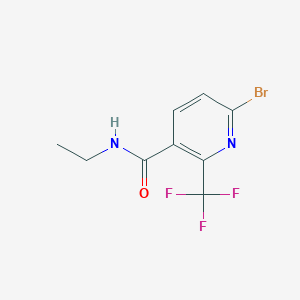
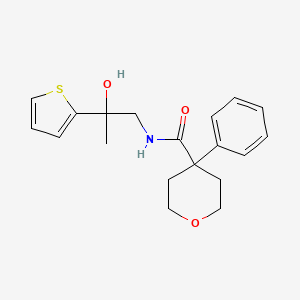
![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)
![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)
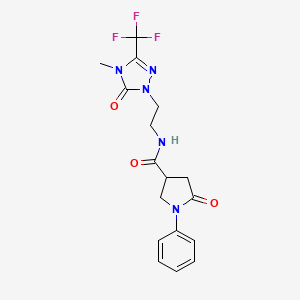
![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)
